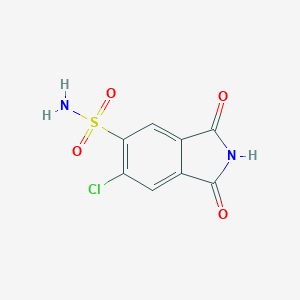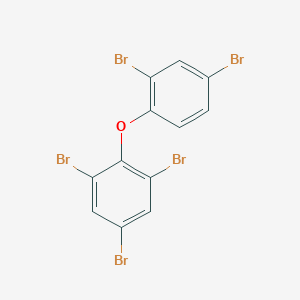
2,2',4,4',6-ペンタブロモジフェニルエーテル
説明
1,3,5-Tribromo-2-(2,4-dibromophenoxy)benzene (TDBP) is a brominated aromatic compound that has been used extensively in a variety of research applications. It is a white, crystalline solid with a molecular weight of 535.13 g/mol and a melting point of 195 °C. TDBP has been identified as a potential endocrine disruptor due to its brominated structure and the presence of two phenoxy groups. Its presence in the environment has raised concerns due to its potential to disrupt the endocrine system and cause adverse health effects.
科学的研究の応用
環境汚染研究
PBDE 100は、ハロゲン化有機汚染物質の一種であるポリ臭化ジフェニルエーテル(PBDE)の一種です . これらの化合物は、生物蓄積性、残留性、発がん性の可能性があるため、大きな懸念事項となっています . そのため、PBDE 100は、このような汚染物質の挙動と影響を理解するために、環境研究で頻繁に使用されています。
光分解研究
PBDE 100を含むPBDEは、光分解を受けます . PBDEの光分解に関与する速度論、メカニズム、中間体を理解するための研究が行われています . たとえば、PBDEの一種であるBDE-209の光分解速度は、pH値が高くなるにつれて増加することがわかっています .
土壌懸濁液研究
PBDE 100は、これらの化合物が異なる土壌環境でどのように振る舞うかを理解するために、土壌懸濁液研究で使用できます . たとえば、土壌粒子は、光の遮蔽効果により、PBDEの光分解を阻害することがわかっています .
難燃剤
PBDE 100は、さまざまな消費者製品で臭素系難燃剤(BFR)として使用されています . 難燃剤とは、材料に添加されて火災の発生や延焼を防止または遅らせる化学物質です。
界面活性剤研究
PBDE 100は、界面活性剤の研究で使用できます。 界面活性剤は、PBDEの可溶化と還元分解を促進することができます . これは、環境からこれらの汚染物質を除去する方法を開発する際に役立ちます。
化学的性質研究
作用機序
Target of Action
2,2’,4,4’,6-Pentabromodiphenyl Ether, also known as PBDE 100, is a member of the Polybrominated di-Ph ethers (PBDEs), a new class of global, persistent, and toxic contaminants As a brominated flame retardant, it is used in various consumer products to reduce their flammability .
Mode of Action
It is known that pbde 100 is a halogenated organic compound and is very unreactive . The reactivity generally decreases with an increased degree of substitution of halogen for hydrogen atoms .
Biochemical Pathways
One study suggests that the dominant pathways in a closed system are debromination products and pbdf formations . The bimolecular reaction with the hydroxyl radical mainly leads to hydroxylated BDE99s rather than hydroxylated tetrabrominated diphenyl ethers .
Pharmacokinetics
It is known that pbde 100 is insoluble in water , which may impact its bioavailability and distribution in the body.
Result of Action
It is known that pbdes, including pbde 100, are persistent and toxic contaminants . As such, they may have various adverse effects on the environment and potentially on human health.
Action Environment
PBDE 100’s action, efficacy, and stability can be influenced by various environmental factors. For instance, PBDEs can migrate from original products into the surrounding elements, likely disseminating into air, water, sediments, soil, and sludge at places where they are produced, used, or disposed . Furthermore, PBDE 100 is very unreactive , which may affect its stability in different environmental conditions.
生化学分析
Biochemical Properties
It is known that PBDEs, including 2,2’,4,4’,6-Pentabromodiphenyl Ether, can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Pbdes have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that PBDEs can bind to various biomolecules, potentially inhibiting or activating enzymes and causing changes in gene expression .
特性
IUPAC Name |
1,3,5-tribromo-2-(2,4-dibromophenoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Br5O/c13-6-1-2-11(8(15)3-6)18-12-9(16)4-7(14)5-10(12)17/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSKIRYMHNFTRLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Br)OC2=C(C=C(C=C2Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Br5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4052689 | |
| Record name | 2,2',4,4',6-Pentabromodiphenyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4052689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
564.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 1,3,5-Tribromo-2-(2,4-dibromophenoxy)benzene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037532 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
189084-64-8 | |
| Record name | BDE 100 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=189084-64-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pentabrominated diphenyl ether 100 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189084648 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2',4,4',6-Pentabromodiphenyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4052689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',4,4',6-PENTABROMODIPHENYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YW2W2K0A6U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1,3,5-Tribromo-2-(2,4-dibromophenoxy)benzene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037532 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
97 - 98 °C | |
| Record name | 1,3,5-Tribromo-2-(2,4-dibromophenoxy)benzene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037532 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of PBDE 100?
A1: The molecular formula of PBDE 100 is C12H5Br5O, and its molecular weight is 564.65 g/mol. []
Q2: What are the spectroscopic characteristics of PBDE 100?
A2: While the provided research doesn't delve into detailed spectroscopic data, it does mention the use of gas chromatography-mass spectrometry (GC-MS) for identifying and quantifying PBDE 100 and its metabolites. [, , , ] This technique helps determine the compound's mass-to-charge ratio and fragmentation patterns, providing valuable information for structural elucidation. Additional research utilizing techniques like nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy would be needed for a more complete spectroscopic characterization.
Q3: What is known about the environmental fate and transport of PBDE 100?
A3: PBDE 100 has been detected in various environmental compartments, including water, sediment, and air. [, ] Research suggests that estuaries, with their complex hydrodynamics, play a crucial role in PBDE 100's fate and transport. Atmospheric processes and sediment interactions are also significant factors influencing its distribution. []
Q4: How persistent is PBDE 100 in the environment, and what are the implications?
A4: PBDE 100 is considered a persistent organic pollutant due to its slow degradation rate in the environment. [] This persistence allows it to bioaccumulate in organisms and biomagnify through food webs, posing potential risks to wildlife and human health. [, , ]
Q5: How is PBDE 100 metabolized in living organisms?
A5: Studies show that cytochrome P450 enzymes, specifically P450 2B6, play a major role in metabolizing PBDE 100. [, ] This metabolic process primarily involves hydroxylation, leading to the formation of mono- and di-hydroxylated PBDE metabolites. [, ]
Q6: Which tissues tend to accumulate PBDE 100, and what factors influence bioaccumulation?
A6: Lipophilic tissues, such as adipose tissue, the gastrointestinal tract, skin, liver, and lungs, are the primary sites for PBDE 100 accumulation due to its lipophilic nature. [] Factors influencing bioaccumulation include the rate of exposure, metabolic capacity of the organism, and the presence of other contaminants that may compete for binding sites or affect enzyme activity. [, ]
Q7: Is there evidence of PBDE 100 acting as an Ah receptor agonist or antagonist?
A8: Research indicates that PBDE 100 exhibits very weak Ah receptor (AhR) binding affinity and negligible ability to induce EROD activity, suggesting a minimal contribution to dioxin-like toxicity compared to other environmental contaminants. []
Q8: What are the primary analytical techniques used to detect and quantify PBDE 100?
A9: Gas chromatography coupled with mass spectrometry (GC-MS) is the most common method for analyzing PBDE 100 in various matrices, including biological samples and environmental samples. [, , , ] Solid-phase microextraction (SPME) is often employed as a sample preparation technique prior to GC-MS analysis, enabling the preconcentration of PBDE 100 from complex matrices. [, ]
Q9: What computational chemistry tools are used to study PBDE 100?
A10: The COnductor-like Screening MOdel for Realistic Solvents (COSMO-RS) is a computational tool used to predict the boiling points of PBDE 100 and its metabolites. [] This information, coupled with experimental retention times from GC-MS analysis, assists in the identification of unknown PBDE metabolites. [] Molecular docking studies, utilizing homology models of human P-glycoprotein (ABCB1), provide insights into the binding interactions of PBDE 100 with this efflux transporter, potentially affecting its distribution and elimination from the body. []
Q10: What are some potential alternatives to PBDE 100 as flame retardants?
A11: While the provided research doesn't explicitly discuss alternative flame retardants, it highlights the need for safer and more environmentally friendly options. [, ] Future research should focus on developing and evaluating alternative materials that offer similar fire safety benefits without the persistent and potentially harmful effects of PBDEs.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





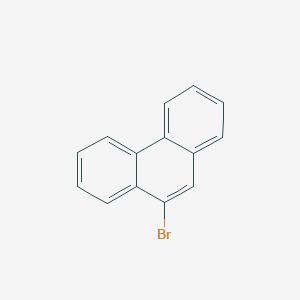
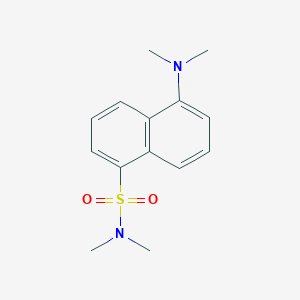
![2-(Ethyl{4-[2-(4-nitrophenyl)ethenyl]phenyl}amino)ethan-1-ol](/img/structure/B47483.png)





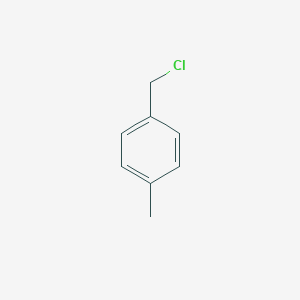
![(1R,3S,5E)-5-[(2E)-2-[(3aS,7aR)-1-(6,6-difluoro-7-hydroxy-7-methyloctan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B47505.png)

